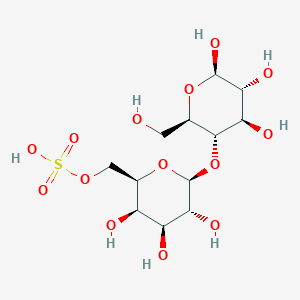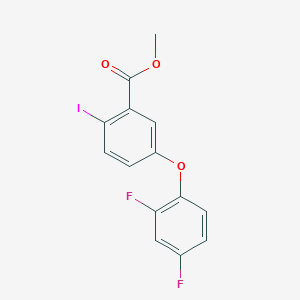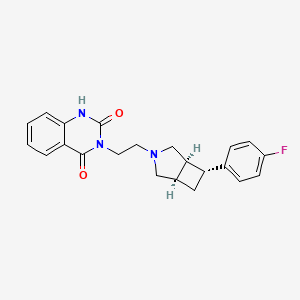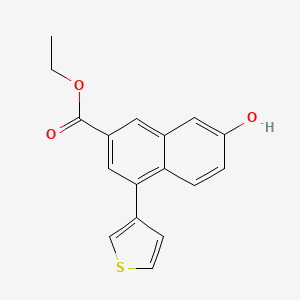
Ethyl 7-hydroxy-4-(3-thienyl)-2-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-hydroxy-4-(3-thienyl)-2-naphthoate is a synthetic organic compound that belongs to the class of naphthoate derivatives This compound is characterized by the presence of a naphthalene ring system substituted with a hydroxy group, a thienyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-hydroxy-4-(3-thienyl)-2-naphthoate typically involves the condensation of 7-hydroxy-4-(3-thienyl)-2-naphthoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-hydroxy-4-(3-thienyl)-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thienyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Formation of 7-oxo-4-(3-thienyl)-2-naphthoate.
Reduction: Formation of 7-hydroxy-4-(3-thienyl)-2-naphthol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 7-hydroxy-4-(3-thienyl)-2-naphthoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 7-hydroxy-4-(3-thienyl)-2-naphthoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes . Additionally, it may interact with cellular signaling pathways, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Ethyl 7-hydroxy-4-(3-thienyl)-2-naphthoate can be compared with other similar compounds, such as:
4-(3-thienyl)coumarin: Similar in structure but lacks the naphthalene ring system.
7-hydroxy-4-(3-thienyl)-2-naphthoic acid: The precursor to the ethyl ester derivative.
4-(3-thienyl)benzoic acid: Contains a benzoic acid moiety instead of the naphthalene ring.
The uniqueness of this compound lies in its combination of the naphthalene ring system with the thienyl and ethyl ester groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14O3S |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
ethyl 7-hydroxy-4-thiophen-3-ylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H14O3S/c1-2-20-17(19)13-7-12-8-14(18)3-4-15(12)16(9-13)11-5-6-21-10-11/h3-10,18H,2H2,1H3 |
InChI Key |
FSMRVVDZCSDVMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)O)C3=CSC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B13862548.png)
![[1-(Cyclopropylmethyl)-3-methylidenecyclobutyl]methanamine](/img/structure/B13862570.png)
![Spiro[2.5]octan-6-yl methanesulfonate](/img/structure/B13862573.png)
![3-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride](/img/structure/B13862580.png)
![7-[(4E)-3-[amino(dideuterio)methyl]-4-methoxyimino(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13862581.png)
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B13862584.png)

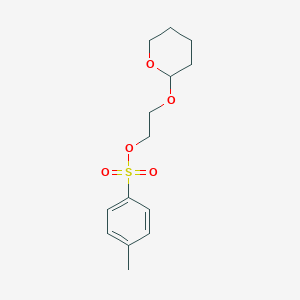

![(1R,3R,5S,6S,7S,8S)-8-Butyl-6,7-dihydroxy-3-(((S)-3-hydroxy-2-phenylpropanoyl)oxy)-8-methyl-8-azabicyclo[3.2.1]octan-8-ium Bromide](/img/structure/B13862606.png)

